![molecular formula C22H21ClN2O4 B2411158 7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide CAS No. 950285-66-2](/img/structure/B2411158.png)

7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

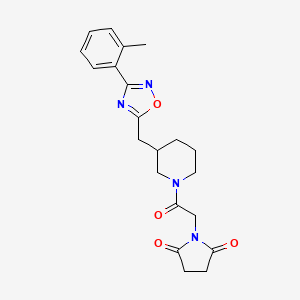

7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

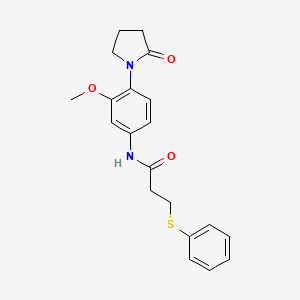

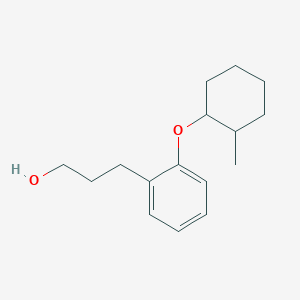

The compound and its derivatives are involved in the synthesis of various organic molecules, demonstrating its versatility in organic chemistry. For example, practical methods for synthesizing orally active CCR5 antagonists have been developed, showcasing the compound's potential in the synthesis of biologically active molecules (Ikemoto et al., 2005). Additionally, research into the synthesis of biodegradable polyesteramides with pendant functional groups highlights its utility in creating materials with specific properties (Veld et al., 1992).

Biological Activity and Pharmaceutical Applications

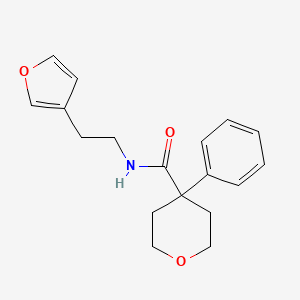

The compound's derivatives have been explored for their potential in treating various diseases. Novel and potent adenosine A2A receptor antagonists derived from the compound have shown promise for oral bioavailability and efficacy in Parkinson's disease models, indicating its relevance in neurological disorder treatments (Basu et al., 2017). Furthermore, studies on the synthesis of gefitinib highlight the compound's contribution to cancer treatment through the development of tyrosine kinase inhibitors (Jin et al., 2005).

Chemical Structure and Properties

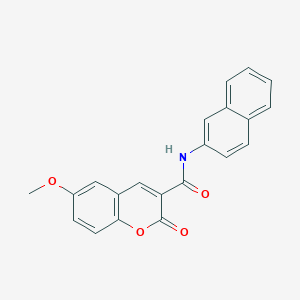

Research on the compound's structure and properties has led to the synthesis of novel benzodifuranyl derivatives with significant anti-inflammatory and analgesic activities, suggesting its potential in developing new therapeutic agents (Abu‐Hashem et al., 2020). Additionally, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its crystal structure analysis provide insights into the compound's potential for inhibiting cancer cell proliferation (Lu et al., 2017).

Wirkmechanismus

Target of Action

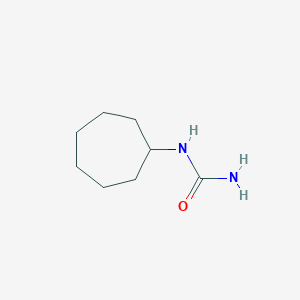

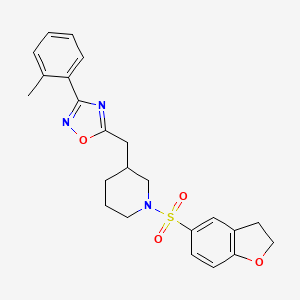

Compounds with similar structures have been found to inhibit dna-dependent protein kinase (dna-pk) activity . DNA-PK plays a crucial role in the DNA damage response and repair, particularly in non-homologous end joining, a pathway that repairs double-strand breaks in DNA .

Mode of Action

This inhibition could result in the disruption of DNA repair processes, potentially leading to cell death, particularly in cells with high rates of replication or DNA damage, such as cancer cells .

Biochemical Pathways

The compound, by potentially inhibiting DNA-PK, could affect the non-homologous end joining pathway of DNA repair. This could lead to an accumulation of DNA damage in cells, triggering apoptosis, or programmed cell death. The downstream effects could include reduced proliferation of cancer cells and potential tumor regression .

Result of Action

The potential inhibition of DNA-PK by this compound could lead to an accumulation of DNA damage in cells, triggering apoptosis. This could result in the reduction of cell proliferation, particularly in cancer cells, potentially leading to tumor regression .

Eigenschaften

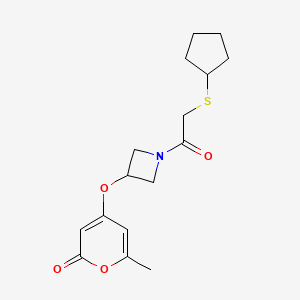

IUPAC Name |

7-chloro-9-methoxy-N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4/c1-27-20-14-17(23)13-16-12-15(6-9-29-21(16)20)22(26)24-18-2-4-19(5-3-18)25-7-10-28-11-8-25/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZLWMZXRXXRAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)